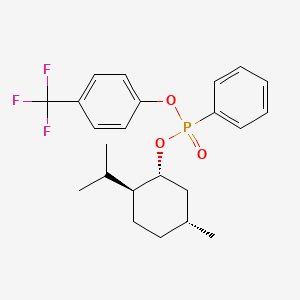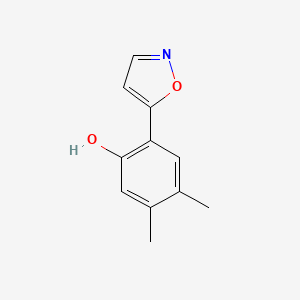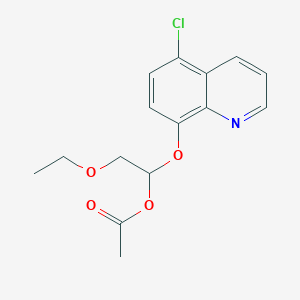
N-(2-Aminoethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydrofuran Ring: This step involves the coupling of the pyrimidine ring with a tetrahydrofuran derivative, often using a catalyst to facilitate the reaction.
Introduction of the Aminoethyl Group: This step typically involves the reaction of the intermediate compound with an aminoethyl reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Chromatographic Purification: To separate and purify the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Aminoethyl)amino)-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: Similar structure but with a different sugar moiety.
4-((2-Aminoethyl)amino)-1-(β-D-arabinofuranosyl)pyrimidin-2(1H)-one: Another similar compound with a different sugar component.
Uniqueness
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73611-47-9 |
|---|---|
Molekularformel |
C11H18N4O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
4-(2-aminoethylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c12-2-3-13-7-1-4-15(11(19)14-7)10-9(18)8(17)6(5-16)20-10/h1,4,6,8-10,16-18H,2-3,5,12H2,(H,13,14,19)/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
LIQMVHXPXMOCQP-PEBGCTIMSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1NCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1NCCN)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)

![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)




![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
